(1S,2S,3R)-DT-061 is a chemical compound recognized for its role as an orally bioavailable activator of protein phosphatase 2A (PP2A). This compound is an enantiomer of DT-061 and has garnered attention for its potential therapeutic applications, particularly in cancer treatment due to its ability to enhance PP2A activity, which plays a crucial role in cellular signaling pathways and tumor suppression. The compound has been classified under small molecule therapeutics and is primarily studied in the context of cancer biology and pharmacology.
The synthesis of (1S,2S,3R)-DT-061 involves several key steps that ensure the creation of this stereochemically defined compound. The synthesis typically begins with the selective protection of hydroxyl groups in a precursor molecule, followed by the introduction of various functional groups through asymmetric synthesis techniques.
Technical details regarding yields and specific reaction conditions are crucial for replicating the synthesis in a laboratory setting .
The molecular structure of (1S,2S,3R)-DT-061 can be described in terms of its stereochemistry and functional groups.
The reactivity of (1S,2S,3R)-DT-061 can be analyzed through its interactions with biological targets and other chemical species.
The mechanism by which (1S,2S,3R)-DT-061 exerts its effects involves several key processes:
The physical and chemical properties of (1S,2S,3R)-DT-061 are significant for understanding its behavior in biological systems:
The primary scientific applications of (1S,2S,3R)-DT-061 include:
The three-dimensional architecture of the PP2A-B56α holoenzyme stabilized by (1S,2S,3R)-DT-061 was resolved at 3.6 Å resolution using single-particle cryo-electron microscopy (cryo-EM). This high-resolution structure revealed that DT-061 binds at the interface of all three PP2A subunits: the scaffolding A subunit (PPP2R1A), the catalytic C subunit (PPP2CA), and the regulatory B56α subunit (PPP2R5A). The compound acts as a molecular glue, bridging interactions between the HEAT repeats 11–13 of the A subunit, the catalytic cleft of the C subunit, and the conserved "ridge" residues (Arg403, Lys407) of the B56α subunit. This interfacial binding locks the holoenzyme in a fully assembled, catalytically active conformation, preventing spontaneous dissociation and increasing the population of B56α-containing heterotrimers by approximately two-fold in cellular models [1] [7].
Table 1: Cryo-EM Structural Insights of DT-061-Bound PP2A-B56α
Structural Parameter | Observation | Functional Implication |
---|---|---|
Resolution | 3.6 Å | Atomic-level detail of DT-061 interactions |
Binding Site | A-B56α-C interface | Stabilizes trimeric junction |
Key B56α Residues | Arg403, Lys407 | Selective recognition of B56α isoform |
Conformational Change | Constriction of A subunit HEAT repeats | Enhanced holoenzyme rigidity |
Cellular Effect | 2-fold increase in B56α-PP2A complexes | Sustained substrate targeting (e.g., c-MYC) |
DT-061 establishes hydrogen bonds and hydrophobic contacts with residues across the PP2A-A, PP2A-C, and B56α subunits. Specifically:
This tripartite interaction stabilizes the otherwise dynamic holoenzyme assembly by reducing the dissociation constant (Kd) of the B56α-AC interaction. Biophysical assays confirmed DT-061 increases heterotrimer stability under dilution stress, where untreated complexes dissociate at nanomolar concentrations [1] [7]. Notably, DT-061’s binding induces a conformational shift in the A subunit, bringing its N- and C-termini closer—a phenomenon detected via NanoBiT luciferase complementation assays in live cells [1].
The Leu309 (L309) residue of the PP2A-C subunit undergoes carboxy-methylation by leucine carboxyl methyltransferase 1 (LCMT1), a modification critical for B56α holoenzyme assembly. Methylation neutralizes the negative charge of the C-terminal carboxyl group, eliminating steric hindrance and facilitating B56α binding to the AC dimer. DT-061’s efficacy is intrinsically linked to this modification:
DT-061 exhibits marked selectivity for the PP2A-B56α holoenzyme over other PP2A complexes. Key determinants include:
Table 2: Selectivity Profile of DT-061 Across PP2A Regulatory Subunits
PP2A Subunit | DT-061 Binding | Structural Determinants | Functional Outcome |
---|---|---|---|
B56α (PPP2R5A) | High affinity | Arg403, Lys407 ridge residues | Stabilization; increased c-MYC dephosphorylation |
B56γ (PPP2R5C) | No binding | Shorter loop region | No holoenzyme stabilization |
B56ε (PPP2R5E) | No binding | Altered electrostatic surface | No effect on complex assembly |
B55α (PPP2R2A) | No binding | Methylation-dependent but distinct interface | Unaffected by DT-061 |
PR72/STRN | No binding | Methylation-independent assembly | Unaffected by DT-061 |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0